2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol, with the Chemical Abstracts Service number 1006954-37-5, is an organic compound characterized by its unique structural features, including a phenolic group and a pyrazole moiety. This compound's structure allows for diverse chemical reactivity and potential biological activity, making it significant in medicinal chemistry and organic synthesis.
This compound falls under the category of aminomethyl phenols, which are known for their biological activities. It can be classified based on its structural components:
The synthesis of 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves several key steps:
Optimization of these conditions is crucial for maximizing yield and minimizing by-products .
The synthesis may require specific catalysts or solvents to enhance reaction efficiency. For instance, using polar aprotic solvents can improve solubility and reaction rates.
The molecular formula of 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol is CHNO, with a molecular weight of 203.24 g/mol. The structure features:
The compound's InChI key is not provided in the sources but can be derived from its molecular structure. The linear structure formula indicates the connectivity between atoms clearly.
2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol participates in various chemical reactions typical for aminomethyl phenols:
These reactions are significant for modifying the compound's structure to enhance its biological activity .
The reactivity profile suggests that functional groups within the molecule can participate in hydrogen bonding, influencing both chemical behavior and biological interactions.
The mechanism of action for 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol is often linked to its ability to interact with specific biological targets. The presence of both a pyrazole ring and a phenolic hydroxyl group allows it to form hydrogen bonds with enzyme active sites, potentially influencing enzymatic activity or receptor binding.
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, likely due to their interaction with inflammatory pathways at a molecular level .
While specific physical properties such as boiling point are not detailed in the sources, general characteristics can include:
Chemical properties include:
2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol has several notable applications:
Research employing techniques such as molecular docking simulations helps elucidate its interactions with various biological targets, guiding further modifications for enhanced efficacy .
The strategic fusion of pyrazole and phenolic pharmacophores represents a sophisticated approach in contemporary drug design, aimed at overcoming limitations inherent in single-moiety therapeutics. Pyrazole, a five-membered heterocycle featuring two adjacent nitrogen atoms, constitutes a privileged scaffold in medicinal chemistry due to its robust pharmacological profile and structural versatility. This nucleus features prominently in diverse therapeutic agents, including celecoxib (anti-inflammatory), crizotinib (anticancer), and rimonabant (anti-obesity) . Concurrently, phenolic compounds exhibit intrinsic bioactivity stemming from their redox properties and hydrogen-bonding capabilities. The deliberate hybridization of these systems—exemplified by compounds such as 2-{[(1-Methyl-1H-pyrazol-4-yl)amino]methyl}phenol—creates novel chemical entities where synergistic interactions between domains enhance target engagement, bioavailability, and metabolic stability. This architectural paradigm addresses critical challenges in drug development, particularly for multifactorial pathologies like cancer, inflammation, and oxidative stress-related disorders [3] [6].
Table 1: Representative Biologically Active Pyrazole-Phenolic Hybrids
Compound Structure | Biological Activity | Key Structural Features | |
---|---|---|---|
Pyrazole-protocatechuic acid derivative | Potent radical scavenger (IC₅₀ = 3.2 μM) | Catechol moiety on phenol ring | |
2-[(Pyrazol-4-ylamino)methyl]-4-hydroxyphenol | Anti-lipoxygenase (LOX) inhibition | Hydroxyl group para to linker | |
1-Ethyl-3-methylpyrazole-phenol conjugate | Anticancer (in vivo activity) | N-alkylation on pyrazole; methyl spacer | [6] |
2-{[(1-Methyl-1H-pyrazol-4-yl)amino]methyl}phenol belongs to a structurally defined subclass of N-methylated 4-aminopyrazoles conjugated to phenols via a methylene linker. Its molecular architecture (empirical formula C₁₂H₁₅N₃O; molecular weight 217.27 g/mol) features three critical domains:
Table 2: Structural Parameters of Key Analogous Compounds
Compound | Bond Length (N–Cₐᵣₒₘ; Å) | Dihedral Angle (°) | Crystallography Reference |
---|---|---|---|
2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol | 1.421 | 118.2 | Not reported |
2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol | 1.415 | 123.7 | Not available |
Protocatechuic acid-pyrazole hybrid | 1.435 (avg.) | 109.8 | Single-crystal XRD [6] |
Regioisomerism critically influences bioactivity: Substitution at pyrazole-C4 (rather than C3 or C5) maximizes electronic delocalization toward the exocyclic amine, enhancing hydrogen-bond donor capacity. N1-methylation prevents undesired tautomerization observed in unsubstituted pyrazoles (e.g., 1H-pyrazoles), ensuring consistent pharmacophore geometry .
The 2-hydroxy-5-aminomethylbenzene domain functions as a multipurpose pharmacophoric element, contributing to target engagement through three interdependent mechanisms:
Table 3: Biological Activities Attributed to Aminomethylphenol-Pyrazole Hybrids
Activity Type | Mechanistic Basis | Exemplary Compound Performance | |
---|---|---|---|
Antioxidant | Radical scavenging via HAT | DPPH scavenging: 89% @ 10 μM (catechol hybrid) | |
Anti-Lipoxygenase (LOX) | Competitive inhibition at substrate site | IC₅₀ = 4.7 μM (vs. 22 μM for parent phenol) | |
Anticancer | Apoptosis induction; cell cycle arrest | 78% tumor growth inhibition (in vivo HCC) | [3] [6] |
The covalent integration of pyrazole and phenolic components generates pharmacological synergy unattainable with either moiety alone, validated through three key biological interactions:
Table 4: Synergistic Effects in Pyrazole-Phenol Hybrids vs. Isolated Components
Parameter | Pyrazole Alone | Phenol Alone | Hybrid Compound | Synergy Factor | |
---|---|---|---|---|---|
LOX Inhibition (IC₅₀) | >100 μM | 22 μM (protocatechuic acid) | 4.7 μM | 4.7-fold | |
Cellular Antioxidant (EC₅₀) | 180 μM (1-methylpyrazole) | 35 μM (catechol) | 8.2 μM | 4.3-fold | |
Tumor Growth Inhibition | 42% (pyrazole derivative) | 18% (phenolic acid) | 78% (hybrid) | 1.9-fold | [3] [6] |
This rational design framework underscores why 2-{[(1-Methyl-1H-pyrazol-4-yl)amino]methyl}phenol and related architectures represent a transformative strategy in developing multitargeted therapeutics for complex diseases.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1